![molecular formula C25H25N3O B10982829 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone](/img/structure/B10982829.png)
2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE is a complex organic compound with a unique structure that combines a naphthylmethyl group, a benzimidazole moiety, and a piperidino-ethanone framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The naphthylmethyl group is then introduced through a Friedel-Crafts alkylation reaction, using naphthylmethyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the piperidino-ethanone moiety is attached via a nucleophilic substitution reaction, using piperidine and an appropriate ethanone derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The naphthylmethyl group can be oxidized to form a naphthylmethyl ketone.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The piperidino-ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the piperidino-ethanone moiety under basic conditions.
Major Products Formed
Oxidation: Naphthylmethyl ketone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted piperidino-ethanone derivatives.
Aplicaciones Científicas De Investigación
2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The naphthylmethyl group may enhance the compound’s ability to cross cell membranes, while the piperidino-ethanone moiety can interact with various enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-NAPHTHYLMETHYL)-2-NAPHTHOIC ACID: Similar structure but with a naphthoic acid moiety instead of a benzimidazole and piperidino-ethanone framework.
1-NAPHTHYLMETHYL CARBONATES AND CARBAMATES: Compounds with similar naphthylmethyl groups but different functional groups.
NAPHTHALIMIDE END-CAPPED DIPHENYLACETYLENE: A compound with a naphthalimide group and diphenylacetylene core.
Uniqueness
2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE is unique due to its combination of a benzimidazole core, a naphthylmethyl group, and a piperidino-ethanone moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C25H25N3O |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-[2-(naphthalen-1-ylmethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C25H25N3O/c29-25(27-15-6-1-7-16-27)18-28-23-14-5-4-13-22(23)26-24(28)17-20-11-8-10-19-9-2-3-12-21(19)20/h2-5,8-14H,1,6-7,15-18H2 |
Clave InChI |
QDFZYKLOQZWLJA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


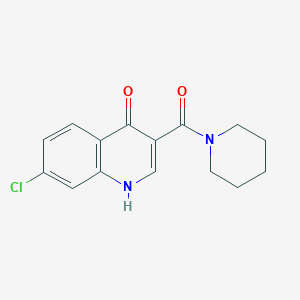
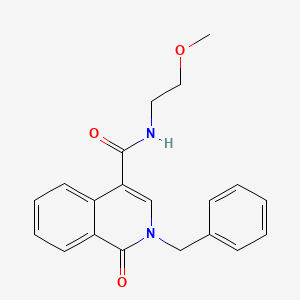
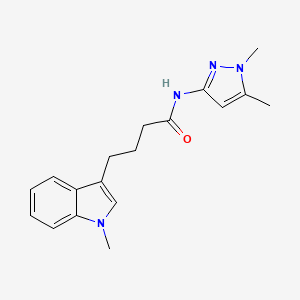
![N-(1H-indol-6-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10982758.png)
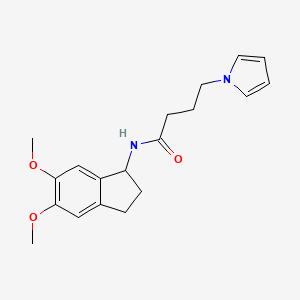
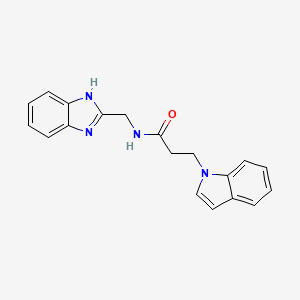
![methyl 2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10982775.png)
![ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10982777.png)
![N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10982778.png)
![1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B10982787.png)
![N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10982789.png)
![Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10982795.png)
![3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one](/img/structure/B10982802.png)
![N-(furan-2-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B10982819.png)
